2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid

Catalog No.
S994604
CAS No.
1314656-42-2
M.F
C11H10FNO2
M. Wt
207.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid

CAS Number

1314656-42-2

Product Name

2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid

IUPAC Name

2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid

Molecular Formula

C11H10FNO2

Molecular Weight

207.2 g/mol

InChI

InChI=1S/C11H10FNO2/c1-11(2,10(14)15)8-3-7(6-13)4-9(12)5-8/h3-5H,1-2H3,(H,14,15)

InChI Key

DLBRIENUPFYVKY-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=CC(=C1)C#N)F)C(=O)O

Canonical SMILES

CC(C)(C1=CC(=CC(=C1)C#N)F)C(=O)O

2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid is a chemical compound characterized by its unique structure, which includes a cyano group and a fluorinated phenyl ring. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications. Specifically, it functions as an intestine-specific partial agonist of the farnesoid X receptor (FXR), making it a candidate for treating nonalcoholic steatohepatitis, a condition associated with fatty liver disease. Additionally, it acts as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), demonstrating efficacy in preclinical models related to anxiety and addiction behaviors.

The biological activity of 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid is primarily linked to its role as a negative allosteric modulator of mGlu5 receptors. In animal models, it has shown promise in reducing anxiety-related behaviors and influencing addiction pathways through operant sensation-seeking paradigms. Its partial agonism at FXR suggests potential benefits in metabolic disorders, particularly those involving lipid metabolism and liver function.

Synthesis methods for 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid may include:

  • Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on an aromatic ring with a nucleophile, which could be part of introducing the cyano or fluorine groups.
  • Condensation Reactions: These reactions can help form the carbon backbone of the compound by linking smaller molecular fragments through the loss of water or other small molecules.
  • Functional Group Transformations: Various transformations may be employed to introduce functional groups such as cyano and methyl groups into the structure.

The potential applications of 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid are diverse:

  • Therapeutics for Liver Diseases: Due to its action on FXR, it may be developed as a treatment for conditions like nonalcoholic steatohepatitis.
  • Anxiolytic and Anti-addiction Treatments: Its modulation of mGlu5 receptors positions it as a candidate for treating anxiety disorders and addiction-related behaviors.

Interaction studies involving 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid focus on its binding affinity and functional effects on mGlu5 receptors. These studies are crucial for understanding how this compound can alter receptor activity and potentially lead to therapeutic benefits. Furthermore, investigations into its pharmacokinetics and pharmacodynamics will elucidate how it behaves in biological systems, including absorption, distribution, metabolism, and excretion.

Several compounds share structural similarities with 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid. These include:

  • Febuxostat: A xanthine oxidase inhibitor used primarily for treating hyperuricemia. Febuxostat differs structurally but shares a common 3-cyano-4-substituted phenyl motif.
  • Y-700: Another xanthine oxidoreductase inhibitor that exhibits hypouricemic effects. It shares some structural features with 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid but incorporates different heterocyclic rings.
  • Other Analog Compounds: Various analogs have been synthesized focusing on different substitutions on the phenyl ring or variations in functional groups to explore their biological activities related to metabolic disorders or neurological conditions.

Comparison Table

Compound NameStructure FeaturesPrimary Application
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acidCyano group, fluorinated phenyl ringNonalcoholic steatohepatitis, anxiety treatment
Febuxostat3-cyano-4-substituted phenyl motifHyperuricemia treatment
Y-7003-cyano-4-alkoxyphenyl motifXanthine oxidoreductase inhibition

This comparison highlights the uniqueness of 2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid in its specific receptor interactions and potential therapeutic uses distinct from other similar compounds.

XLogP3

2.1

Dates

Last modified: 08-16-2023

Explore Compound Types